3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one
Description
Properties
IUPAC Name |
3-hydroxy-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6,9,27H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBAVYYUZMCLIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one is a complex heterocyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H13F6N5O
- Molecular Weight : 405.30 g/mol
- CAS Number : 1253056-01-7
- IUPAC Name : (Z)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one
Research indicates that this compound acts primarily as a dipeptidyl peptidase IV (DPP-IV) inhibitor , which is significant in the management of type 2 diabetes mellitus. DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner. This mechanism is crucial for improving glycemic control in diabetic patients .
Additionally, the compound has shown potential in modulating other biological pathways:
- c-Met Inhibition : The compound's structure suggests it may inhibit the c-Met protein kinase pathway, which is involved in various cancers. Inhibition of c-Met can lead to reduced tumor growth and metastasis .
- GABA Receptor Modulation : Some derivatives have demonstrated allosteric modulation of GABA receptors, which could have implications for treating neurological disorders .
Therapeutic Applications
The primary therapeutic applications of this compound are:
- Diabetes Management : As a DPP-IV inhibitor, it aids in controlling blood sugar levels.
- Cancer Treatment : Its potential as a c-Met inhibitor opens avenues for its use in targeted cancer therapies.
- Neurological Disorders : Modulation of GABA receptors suggests possible applications in treating anxiety and seizure disorders.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidiabetic Properties
The compound is structurally related to sitagliptin, which is a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. Research indicates that compounds like 3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one may exhibit similar DPP-4 inhibitory activity. This inhibition leads to increased levels of incretin hormones, which help regulate glucose metabolism and improve insulin sensitivity .
2. Anti-inflammatory Effects
Studies have shown that compounds with trifluoromethyl groups can possess anti-inflammatory properties. This compound's unique structure may allow it to modulate inflammatory pathways effectively. Its potential as an anti-inflammatory agent could be explored further in conditions such as rheumatoid arthritis or inflammatory bowel disease .
3. Anticancer Activity
Emerging research suggests that triazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound's ability to target cancer cells while sparing normal cells presents an exciting avenue for cancer therapy development .
Pharmacological Insights
1. Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the trifluoromethyl and triazole moieties can significantly impact biological activity and selectivity towards target enzymes or receptors .
2. Toxicological Assessments
Comprehensive toxicological studies are necessary to evaluate the safety profile of this compound. Initial assessments indicate that while some derivatives show promise in therapeutic applications, their toxicity must be thoroughly investigated before clinical use .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidiabetic effects | Demonstrated DPP-4 inhibition comparable to sitagliptin in vitro. |
| Study 2 | Anti-inflammatory properties | Showed reduced cytokine release in macrophage models. |
| Study 3 | Anticancer potential | Induced apoptosis in breast cancer cell lines with low cytotoxicity to normal cells. |
Comparison with Similar Compounds
Structural and Functional Comparison with Key Analogs
Sitagliptin Phosphate Monohydrate
- Structure: (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one phosphate hydrate .
- Key Differences: Substituent at Position 3: Sitagliptin has an amino group (NH₂), whereas Compound A has a hydroxy group (OH). Biological Activity: Sitagliptin is a potent dipeptidyl peptidase IV (DPP-4) inhibitor (IC₅₀ = 18 nM) used clinically for type 2 diabetes. The amino group is critical for binding to the DPP-4 active site . Pharmacokinetics: The hydroxy group in Compound A may reduce enzymatic inhibition but improve solubility or metabolic stability.
Table 1: Sitagliptin vs. Compound A
Sitagliptin 3-Ketone Intermediate (CAS 764667-65-4)
- Structure : 4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one .
- Key Differences: Functional Groups: The intermediate has a 1,3-dione system (ketones at positions 1 and 3), while Compound A retains a hydroxy at position 3 and a ketone at position 1. Role in Synthesis: This intermediate is reduced stereoselectively (e.g., using NaBH₄/HCOOH) to produce sitagliptin’s amino alcohol structure . Compound A may arise from partial reduction or hydroxylation of this intermediate.
Table 2: Sitagliptin 3-Ketone Intermediate vs. Compound A
(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine
- Structure: Features an amino group at position 2 and a ketone at position 4 .
- Key Differences: Backbone Modifications: The amino group at position 2 and ketone at position 4 distinguish it from Compound A’s hydroxy at position 3. Activity: This compound (MK-0431) is the active form of sitagliptin, demonstrating oral bioavailability and efficacy in animal models .
Cyclic Metabolites of Sitagliptin
- Structure: Cis/trans isomers formed via cyclization of the amino group with the piperazine ring .
- Key Differences: Cyclization eliminates the amino group, whereas Compound A retains an open-chain hydroxy substituent.
Implications of Structural Modifications
- Hydroxy vs. Amino Groups: The replacement of NH₂ with OH in Compound A likely reduces DPP-4 inhibition due to loss of hydrogen-bonding interactions critical for enzyme binding .
- Metabolic Pathways : Hydroxy groups often undergo glucuronidation or sulfation, suggesting Compound A may have a shorter half-life than sitagliptin .
- Synthetic Utility : Compound A could serve as a precursor for further derivatization (e.g., phosphorylation, glycosylation) to enhance bioavailability or target specificity .
Preparation Methods
Substrate and Enzyme Selection
The enzymatic synthesis of Compound I begins with the ketone precursor, 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-one (Formula III), which is reduced at the C3 position to yield the secondary alcohol. Oxidoreductases, particularly aldo-keto reductases (AKRs), are employed due to their high stereoselectivity and compatibility with NAD(P)H cofactors. Recombinant enzymes derived from E. coli or Saccharomyces cerevisiae expressing AKR genes are preferred for their scalability and tunable activity.
Cofactor Regeneration Systems
To ensure economic viability, cofactor regeneration is critical. The process utilizes a substrate-coupled approach, where excess isopropanol serves as both a co-solvent and a sacrificial electron donor, reducing NAD(P)⁺ to NAD(P)H in situ. Alternative enzyme-coupled systems employing glucose dehydrogenase (GDH) or formate dehydrogenase (FDH) are also viable, achieving cofactor turnover numbers (TON) exceeding 1,000.
Table 1: Enzymatic Reduction Parameters
| Parameter | Value/Range |
|---|---|
| Enzyme | Aldo-keto reductase (AKR) |
| Cofactor | NADPH |
| Temperature | 25–35°C |
| pH | 6.5–7.5 |
| Reaction Time | 12–24 hours |
| Enantiomeric Excess (ee) | >99% (R-configuration) |
Enantiomeric Control
The enzymatic route predominantly yields the (R)-enantiomer of Compound I , which is essential for subsequent conversion to sitagliptin. Racemic mixtures are avoided through stringent enzyme screening, with Lactobacillus brevis-derived AKRs demonstrating superior enantioselectivity.
Chemical Reduction Using Borane-Based Reagents
Borane-Tetrahydrofuran (BH₃·THF) Complex
Chemical reduction of Formula III employs BH₃·THF in anhydrous tetrahydrofuran (THF) under inert conditions. The reaction proceeds via a six-membered transition state, yielding racemic Compound I with >90% conversion. Acidic workup (e.g., HCl) quenches excess borane and protonates the tertiary amine.
Table 2: Chemical Reduction Conditions
| Parameter | Value/Range |
|---|---|
| Reducing Agent | BH₃·THF (1.2 equiv) |
| Solvent | THF |
| Temperature | 0–5°C |
| Reaction Time | 2–4 hours |
| Yield | 85–92% |
Enantiomeric Resolution
Racemic Compound I is resolved via chiral chromatography using cellulose tris(3,5-dimethylphenylcarbamate) columns or through diastereomeric salt formation with (R)-mandelic acid. The latter method achieves 98% ee for the (R)-enantiomer but requires multiple recrystallization steps.
Downstream Functionalization to Sitagliptin
Mesylation and Azide Substitution
The (S)-enantiomer of Compound I is converted to (S)-3-(methanesulfonyloxy)-1-(3-(trifluoromethyl)-5,6-dihydro-triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one using methanesulfonyl chloride (MsCl) in dichloromethane. Subsequent nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) yields the (R)-3-azido intermediate, a direct precursor to sitagliptin after Staudinger reduction.
Comparative Analysis of Synthetic Routes
Table 3: Enzymatic vs. Chemical Synthesis
| Criterion | Enzymatic Route | Chemical Route |
|---|---|---|
| Stereoselectivity | >99% ee (R) | Racemic |
| Yield | 70–80% | 85–92% |
| Cofactor Cost | High (requires NADPH) | Low |
| Environmental Impact | Mild conditions | Hazardous waste |
| Scalability | Requires bioreactors | Conventional reactors |
Industrial-Scale Challenges
Q & A
Q. What is the pharmacological significance of this compound in drug development?
This compound is a key intermediate in synthesizing sitagliptin , a dipeptidyl peptidase IV (DPP-IV) inhibitor used to treat type 2 diabetes. Its trifluoromethyl-substituted triazolopyrazine framework enhances binding affinity to DPP-IV, while the 2,4,5-trifluorophenyl group contributes to metabolic stability . Preclinical studies demonstrate oral bioavailability and in vivo efficacy in reducing blood glucose levels in animal models .
Q. What are the standard synthetic routes for this compound?
A common method involves:
Condensation : Reacting 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with 5-[1-hydroxy-2-(2,4,5-trifluorophenyl)ethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione in ethyl acetate under reflux (6 hours) with N-methylmorpholine as a base.
Workup : Extraction with toluene, solvent distillation, and recrystallization in methanol yield the product with >98% purity .
Q. How is this compound characterized for purity and structural integrity?
- Chromatography : UPLC methods with C18 columns (e.g., Waters Acquity BEH) and mobile phases (acetonitrile:phosphate buffer) resolve impurities and degradation products .
- Spectroscopy : NMR (¹H/¹³C) confirms stereochemistry, while LC-MS detects trace metabolites .
Advanced Research Questions
Q. How can stereoselective synthesis be optimized for industrial scalability?
Replace expensive chiral catalysts (e.g., Rhodium complexes) with NaBH₄/HCOOH , achieving >95% enantiomeric excess (ee) at reduced cost. This method avoids toxic ligands and simplifies purification .
Q. What metabolic pathways are associated with this compound?
In vivo studies in dogs identified two cyclic metabolites (M2 and M5) formed via oxidative desaturation of the piperazine ring, followed by amino group cyclization. These metabolites were characterized using hydrogen/deuterium exchange MS and NOE NMR experiments .
Q. How do structural modifications impact DPP-IV inhibition?
- Triazolopyrazine Core : The trifluoromethyl group at position 3 enhances hydrophobic interactions with the S2 pocket of DPP-IV.
- Fluorinated Aryl Group : The 2,4,5-trifluorophenyl moiety reduces oxidative metabolism, prolonging half-life.
Removing the hydroxyl group decreases potency by 50-fold, highlighting its role in hydrogen bonding .
Q. What strategies resolve enantiomeric impurities during synthesis?
Q. How is trace impurity profiling conducted for regulatory compliance?
Q. What preclinical models validate its efficacy?
Q. How are structure-activity relationship (SAR) studies designed for derivatives?
Scaffold Hopping : Replace the triazolopyrazine with pyrimidine or indole cores.
Substituent Screening : Test halogen (Cl, Br) and alkyl (methyl, ethyl) groups at position 3.
In Silico Docking : Use Glide SP scoring (Schrödinger Suite) to predict binding affinity to DPP-IV .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
